Cas no 63839-24-7 (6-bromo-2,3-dihydro-1H-indole)

6-Bromo-2,3-dihydro-1H-indole is a brominated indoline derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its saturated pyrrole ring enhances stability while the bromine substituent offers a reactive site for further functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound’s rigid bicyclic structure contributes to its utility in constructing heterocyclic frameworks, particularly in the development of bioactive molecules. High purity grades are available to ensure reproducibility in synthetic applications. Its compatibility with diverse reaction conditions and role in accessing complex indole-based architectures underscore its importance in medicinal chemistry and material science.
6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole structure
Product name:6-bromo-2,3-dihydro-1H-indole
CAS No:63839-24-7
MF:C8H8NBr
Molecular Weight:198.05982
MDL:MFCD07371638
CID:502252
PubChem ID:13098379

6-bromo-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • 6-Bromoindoline
    • 1H-Indole, 6-bromo-2,3-dihydro-
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
    • FS-3356
    • A8779
    • DTXSID50518084
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SY066259
    • 6-bromo-2,3-dihydroindole
    • FT-0649504
    • AC-27803
    • SCHEMBL1612916
    • 2-oxazolidinone, 3-acetyl-
    • EN300-74713
    • MB04573
    • AKOS006281901
    • 63839-24-7
    • MF7CL4T48E
    • CS-W005428
    • 6-bromo indoline
    • 6-Bromoindoline, AldrichCPR
    • 6-bromo-indoline
    • AM20040933
    • 6- bromoindoline
    • MFCD07371638
    • 6-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371638
    • インチ: InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
    • InChIKey: MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2CCNC2=C1

計算された属性

  • 精确分子量: 196.98400
  • 同位素质量: 196.98401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • トポロジー分子極性表面積: 12Ų
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • Boiling Point: 266.3°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.55510

6-bromo-2,3-dihydro-1H-indole Security Information

6-bromo-2,3-dihydro-1H-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-bromo-2,3-dihydro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BAI LING WEI Technology Co., Ltd.
114739-5G
6-Bromoindoline, 97%
63839-24-7 97%
5G
¥ 1079 2022-04-26
abcr
AB467726-5 g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€330.70 2023-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY066259-10g
6-Bromoindoline
63839-24-7 ≥98%
10g
¥959.00 2024-10-08
Enamine
EN300-74713-0.1g
6-bromo-2,3-dihydro-1H-indole
63839-24-7 95%
0.1g
$40.0 2024-05-23
abcr
AB467726-5g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€167.80 2025-02-11
Chemenu
CM111546-25g
6-bromoindoline
63839-24-7 95%+
25g
$748 2021-08-06
eNovation Chemicals LLC
Y1126029-100g
6-Bromo-2,3-dihydro-1H-indole
63839-24-7 95%
100g
$3355 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0221-10G
6-bromo-2,3-dihydro-1H-indole
63839-24-7 97%
10g
¥ 1,485.00 2023-04-05
Chemenu
CM111546-5g
6-bromoindoline
63839-24-7 95%+
5g
$136 2024-10-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NS469-200mg
6-bromo-2,3-dihydro-1H-indole
63839-24-7 98%
200mg
132.0CNY 2021-07-12

6-bromo-2,3-dihydro-1H-indole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

6-bromo-2,3-dihydro-1H-indole Raw materials

6-bromo-2,3-dihydro-1H-indole Preparation Products

6-bromo-2,3-dihydro-1H-indole 関連文献

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